molecular formula C11H16N2O3 B3058247 2-(3,4,5-Trimethoxyphenyl)acetimidamide CAS No. 885954-17-6

2-(3,4,5-Trimethoxyphenyl)acetimidamide

Cat. No.: B3058247
CAS No.: 885954-17-6
M. Wt: 224.26 g/mol
InChI Key: PCYMQPXREDZMEA-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)acetimidamide is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an acetimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)acetimidamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine, followed by reduction to yield the desired acetimidamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives of the trimethoxyphenyl ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.

    Medicine: Research indicates its potential use in developing therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)acetimidamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to various proteins and enzymes, inhibiting their activity. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4,5-Trimethoxyphenyl)acetimidamide.

    3,4,5-Trimethoxyphenylacetic acid: Another derivative of the trimethoxyphenyl group with different functional properties.

    2-(3,4,5-Trimethoxyphenyl)ethanamine: A related compound with potential pharmacological applications.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. The presence of the acetimidamide group enhances its ability to interact with molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H3,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYMQPXREDZMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390788
Record name 2-(3,4,5-trimethoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-17-6
Record name 3,4,5-Trimethoxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885954-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4,5-trimethoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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